molecular formula C9H5BrO2S B1281049 3-Bromobenzothiophene-2-carboxylic acid CAS No. 29174-66-1

3-Bromobenzothiophene-2-carboxylic acid

Cat. No.: B1281049
CAS No.: 29174-66-1
M. Wt: 257.11 g/mol
InChI Key: UDLGTTKXEYIEMM-UHFFFAOYSA-N
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Description

3-Bromobenzothiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5BrO2S and a molecular weight of 257.10 g/mol It is a brominated derivative of benzothiophene, featuring a carboxylic acid group at the 2-position and a bromine atom at the 3-position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzothiophene-2-carboxylic acid typically involves the bromination of benzothiophene-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality. Safety measures are crucial due to the handling of bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Scientific Research Applications

3-Bromobenzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit the growth of cancer cells by binding to specific sites on their DNA, thereby preventing cell proliferation . The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromobenzothiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the benzothiophene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The bromine atom provides a site for further functionalization through substitution reactions, while the carboxylic acid group offers opportunities for coupling and other transformations.

Properties

IUPAC Name

3-bromo-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLGTTKXEYIEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481884
Record name 3-Bromobenzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29174-66-1
Record name 3-Bromobenzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzothiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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